molecular formula C7H10O B12311362 Bicyclo[3.2.0]heptan-2-one CAS No. 29268-42-6

Bicyclo[3.2.0]heptan-2-one

Cat. No.: B12311362
CAS No.: 29268-42-6
M. Wt: 110.15 g/mol
InChI Key: LNJNDNOHSVRMLG-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptan-2-one (CAS 29268-42-6) is a versatile carbocyclic ketone with the molecular formula C7H10O and an average mass of 110.156 Da . This strained bicyclic framework serves as a valuable scaffold in synthetic organic chemistry and biocatalysis research. Its history is integrally linked to the development of routes to prostaglandins and thromboxanes, where related bicyclo[3.2.0] lactone structures are recognized as versatile synthetic intermediates, or "Corey lactones" . The compound is a relevant substrate in biocatalytic studies, particularly in the exploration of enzyme-catalyzed redox reactions. It has been used to investigate the enantioselective Baeyer-Villiger oxidation, a reaction catalyzed by Baeyer-Villiger Monooxygenases (BVMOs), to produce regioselective lactones . Furthermore, the bicyclo[3.2.0]heptane core is of significant interest in materials science as a non-scissile mechanophore; its mechanical activation via ring-opening produces a local elongation and generates reactive bis-enone products under stress, which has potential applications in developing stress-responsive polymers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29268-42-6

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

bicyclo[3.2.0]heptan-2-one

InChI

InChI=1S/C7H10O/c8-7-4-2-5-1-3-6(5)7/h5-6H,1-4H2

InChI Key

LNJNDNOHSVRMLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CCC2=O

Origin of Product

United States

Chemical Profile of Bicyclo 3.2.0 Heptan 2 One

Bicyclo[3.2.0]heptan-2-one is a well-characterized organic compound with defined chemical and physical properties.

Identifier Value
IUPAC Name This compound
CAS Number 29268-42-6
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
Appearance Data not available in search results
Boiling Point Data not available in search results
Density Data not available in search results
SMILES C1CC2C1CCC2=O
InChI InChI=1S/C7H10O/c8-7-4-2-5-1-3-6(5)7/h5-6H,1-4H2

This data was sourced from PubChem. nih.gov

Synthesis and Manufacturing Processes

The synthesis of Bicyclo[3.2.0]heptan-2-one and its derivatives is most commonly achieved through photochemical [2+2] cycloaddition reactions. A typical laboratory-scale synthesis involves the irradiation of a solution of 2-cyclopentenone and an alkene, such as vinyl acetate (B1210297). arkat-usa.org This light-induced cycloaddition forms the fused bicyclic ring system. Subsequent chemical transformations can then be used to convert the initial adduct into the target this compound.

For instance, the photocycloaddition of 2-cyclopentenone with vinyl acetate yields 6-(acetyloxy)-bicyclo[3.2.0]heptan-2-one. arkat-usa.org This intermediate can then be further manipulated to generate the desired ketone. Alternative, non-photochemical methods have also been developed, such as the intramolecular cyclization of specific dienyl acid chlorides. acs.org Organophotoredox catalysis has also emerged as a modern method for the stereoselective synthesis of bicyclo[3.2.0]heptanes. mdpi.com

Applications in Chemical Synthesis

Bicyclo[3.2.0]heptan-2-one is a versatile building block in organic synthesis, primarily serving as a precursor for more complex molecular architectures. thieme-connect.com

One of the most significant applications is in ring-expansion reactions. The strained four-membered ring can be selectively cleaved and expanded to form larger ring systems. For example, Baeyer-Villiger oxidation of this compound and its derivatives leads to the formation of bicyclic lactones. These lactones are valuable intermediates in the synthesis of natural products such as prostaglandins (B1171923) and jasmonoids. arkat-usa.org

Furthermore, the ketone functionality can be readily transformed into other functional groups. Reduction of the ketone yields the corresponding alcohol, Bicyclo[3.2.0]heptan-2-ol, which can be used in further synthetic manipulations. orgsyn.org The enolate of this compound can also undergo various alkylation and aldol-type reactions, allowing for the introduction of new carbon-carbon bonds. The versatility of this bicyclic ketone has been demonstrated in the total synthesis of several natural products, including grandisol (B1216609) and lineatin. capes.gov.bracs.orgacs.org

Spectroscopic Data and Analytical Methods

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloaddition is a powerful and widely utilized method for the synthesis of cyclobutane (B1203170) rings, including the bicyclo[3.2.0]heptane system. This approach involves the light-induced reaction of two double bonds to form a four-membered ring, offering a direct route to complex molecular architectures.

Intermolecular [2+2] Photocycloaddition Reactions

The intermolecular reaction between a cyclic enone and an alkene is a cornerstone of photochemical synthesis, enabling the construction of the bicyclo[3.2.0]heptane skeleton in a single step. The reaction typically proceeds through the triplet excited state of the enone.

The photocycloaddition of 2-cyclopentenone and its derivatives with various alkenes is a well-established method for synthesizing bicyclo[3.2.0]heptan-2-ones. The reaction involves the excitation of the enone to its triplet state, which then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent ring closure yields the cyclobutane product. researchgate.net The regioselectivity of the addition (head-to-head vs. head-to-tail) and the stereoselectivity (exo vs. endo) are key considerations in these reactions.

A documented preparation involves the photochemical reaction between 2-cyclopenten-1-one (B42074) and vinyl acetate (B1210297) to assemble the bicyclic framework. This is typically followed by functional group modifications to achieve the desired final product. Asymmetric induction can be achieved by using a chiral auxiliary on the enone. For example, a chiral ester function can direct the facial selectivity of the addition of the enone to an alkene like cyclopentene (B43876). The diastereoselectivity of such reactions can be temperature-dependent; cooling the reaction from 0 °C to -40 °C has been shown to increase the diastereomeric excess. beilstein-journals.org

Reactant 1Reactant 2Product(s)Diastereomeric Excess (d.e.)TemperatureReference
Chiral enone esterCyclopenteneThis compound derivative71%0 °C beilstein-journals.org
Chiral enone esterCyclopenteneThis compound derivative82%-40 °C beilstein-journals.org

The photocycloaddition of α,β-unsaturated carbonyl compounds, specifically cyclic enones, with allyl alcohol provides a direct route to hydroxymethyl-substituted bicyclo[3.2.0]heptan-2-ones. Irradiation of a solution of cyclopent-2-enone and allyl alcohol using a medium-pressure mercury lamp with a Pyrex filter furnishes excellent yields of a mixture of isomeric this compound products. researchgate.net

The reaction between cyclopent-2-enone and allyl alcohol predominantly yields the head-to-head isomer with exo stereochemistry. researchgate.net However, these primary photoproducts can be photolabile and may undergo subsequent photochemical reactions, such as Norrish Type I cleavage. researchgate.net The synthesis of 2-(allyloxy)cycloalk-2-enones, which are precursors for intramolecular reactions, can be achieved by the condensation of a cyclic 1,2-dione with allyl alcohol under acidic conditions. acs.orgnih.gov

EnoneAlkeneKey FindingReference
Cyclopent-2-enoneAllyl AlcoholFurnishes excellent yields of isomeric bicyclo[3.2.0]heptan-2-ones. researchgate.net researchgate.net
3-Methylcyclopent-2-enoneAllyl AlcoholPredominantly forms the head-to-head isomer with exo stereochemistry. researchgate.net researchgate.net

Intramolecular [2+2] Photocycloaddition Reactions

Intramolecular [2+2] photocycloadditions offer significant advantages in terms of regioselectivity and stereocontrol compared to their intermolecular counterparts. acs.org By tethering the alkene to the enone, the reaction becomes more predictable, often leading to a single major product. This strategy is highly effective for constructing the bicyclo[3.2.0]heptane core.

Copper(I) catalysis is frequently employed in intramolecular [2+2] photocycloadditions of 1,6-dienes to yield bicyclo[3.2.0]heptanes. acs.org This method has been used in the synthesis of the core structure of natural products like bielschowskysin. acs.orgresearchgate.net For example, the Cu(I)-catalyzed photocycloaddition of a glucose-derived 1,6-heptadiene (B165252) delivers the bicyclo[3.2.0]heptane product in high yield and with excellent diastereoselectivity. acs.org

Lewis acids can also be used to control the enantioselectivity of intramolecular [2+2] photocycloadditions. The reaction of 3-alkenyl-2-cycloalkenones in the presence of an AlBr₃-activated chiral oxazaborolidine as a Lewis acid catalyst can produce bicyclo[3.2.0]heptane derivatives in good yields and high enantiomeric excess (76–96% ee). d-nb.info

Substrate TypeCatalyst/MediatorKey FeatureYieldEnantiomeric Excess (ee)Reference
1,6-Heptadiene (glucose-derived)Cu(I)High diastereoselectivityHighN/A acs.org
3-Alkenyl-2-cycloalkenoneChiral Oxazaborolidine-AlBr₃Enantioselective54-86%76-96% d-nb.info

Organophotoredox-Catalyzed Stereoselective Synthesis via [2+2] Photocycloaddition

Recent advancements have introduced organophotoredox catalysis as a powerful tool for stereoselective [2+2] photocycloadditions. This approach utilizes visible light and an organic photocatalyst to generate a radical anion from the substrate, which then undergoes cyclization.

The stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes has been achieved through an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.com This reaction is mediated by Eosin Y, a well-known organic dye, and promoted by LiBr under visible light irradiation. By attaching chiral oxazolidinone auxiliaries to the bis-enone substrates, enantioenriched bicyclo[3.2.0]heptane derivatives can be synthesized. mdpi.com This method demonstrates the potential of combining organophotoredox catalysis with chiral auxiliaries to control stereochemical outcomes. Although up to 16 stereoisomers are theoretically possible, typically only two are formed and isolated in these reactions. mdpi.com

The proposed mechanism involves the generation of a radical anion intermediate, which undergoes an intramolecular radical cycloaddition to form a bicyclic radical anion. This intermediate is then oxidized to the final bicyclo[3.2.0]heptane product. mdpi.com

Thermal Cycloaddition Approaches

While photochemical methods are prevalent, thermal [2+2] cycloaddition reactions also provide a viable pathway to the bicyclo[3.2.0]heptane core. These reactions typically involve highly reactive species such as ketenes.

The cycloaddition of a ketene (B1206846) with a cycloalkene is a classic and efficient method for constructing the bicyclo[3.2.0]heptanone ring system. cdnsciencepub.com Specifically, the reaction of a ketene with cyclopentadiene (B3395910) results in 7-substituted bicyclo[3.2.0]hept-2-en-6-ones. researchgate.net This reaction is a [2+2] cycloaddition that occurs suprafacially with respect to the diene's C=C bond. researchgate.net

For instance, dichloroketene, generated in situ from trichloroacetyl chloride and zinc, readily undergoes a [2+2] cycloaddition with cyclopentene to yield 7,7-dichlorobicyclo[3.2.0]heptan-6-one. This intermediate can then be dehalogenated to afford the parent bicyclo[3.2.0]heptan-6-one. This thermal approach was explored as an alternative to less successful photochemical routes in the synthesis of the bicyclic core of the diterpenoid bielschowskysin. researchgate.net Similarly, various alkyl- and halo-substituted ketenes react with cyclopentadiene to form the corresponding bicyclo[3.2.0]hept-2-en-6-ones. researchgate.net

Ketene PrecursorCycloalkeneProductKey FeaturesReference
Trichloroacetyl chloride/ZnCyclopentene7,7-Dichlorobicyclo[3.2.0]heptan-6-oneEfficient thermal [2+2] cycloaddition researchgate.netnih.gov
Substituted acid halideCyclopentadiene7-Substituted bicyclo[3.2.0]hept-2-en-6-oneGeneral method for substituted derivatives researchgate.net

Diels-Alder Reaction Pathways

The Diels-Alder reaction represents a classical yet powerful tool for the construction of the bicyclo[3.2.0]heptane core. This strategy typically involves the cycloaddition of a diene and a dienophile to form a bicyclic precursor, which is then further functionalized to yield the target ketone.

A notable application of this pathway involves the reaction between a substituted diene and a dienophile to create the initial bicyclic structure. Subsequent oxidation steps are then employed to introduce the necessary ketone functionality. This approach allows for the strategic installation of substituents on the starting materials, which are then carried through to the final product.

Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized the synthesis of complex cyclic systems, and the preparation of this compound derivatives is no exception. rsc.org Several metals have been shown to effectively catalyze the formation of this bicyclic framework through various mechanistic pathways. rsc.org

Palladium-Catalyzed C-H Activation and C-C Cleavage

A diastereoselective synthetic route to bicyclo[3.2.0]heptane lactones has been developed utilizing a palladium-catalyzed cascade reaction. rsc.orgrsc.org This methodology starts from bicyclo[1.1.1]pentane carboxylic acids and proceeds through a C-H activation and subsequent C-C bond cleavage. rsc.orgrsc.org The choice of ligand is critical in this transformation; the use of a mono-N-protected amino acid (MPAA) ligand, such as Ac-L-Val-OH, in the presence of an aryl iodide leads to the formation of all-syn arylated bicyclo[3.2.0]heptane lactones. rsc.orgresearchgate.net Conversely, switching to a pyridone-amine ligand in the absence of an aryl iodide yields non-arylated bicyclo[3.2.0]heptane lactones. rsc.orgrsc.orgresearchgate.net This ligand-controlled divergence allows for the selective synthesis of two distinct classes of products from a common starting material. rsc.orgrsc.org The reaction is typically carried out with Pd(OAc)₂ as the catalyst, AgTFA as an oxidant, and Na₂HPO₄ as a base. researchgate.net

Table 1: Ligand-Controlled Synthesis of Bicyclo[3.2.0]heptane Lactones

LigandAdditiveProduct Type
MPAA (e.g., Ac-L-Val-OH)Aryl IodideArylated Bicyclo[3.2.0]heptane Lactone
Pyridone-amineNoneNon-arylated Bicyclo[3.2.0]heptane Lactone

Copper(I)-Catalyzed Photobicyclization

An intramolecular copper(I)-catalyzed photobicyclization offers a mild and efficient route to the bicyclo[3.2.0]heptane skeleton. acs.org This method has been successfully applied to the synthesis of 3,3-dimethyl-cis-bicyclo[3.2.0]heptan-2-one. researchgate.netorgsyn.org The process involves the irradiation of a 3-hydroxy-1,6-heptadiene derivative in the presence of a copper(I) catalyst. orgsyn.org A common precursor, 3,6-dimethylhepta-1,6-dien-3-ol, can be photochemically cyclized to 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol, which can then be further manipulated. acs.org This photochemical approach avoids the use of harsh reagents and can provide moderate to good yields. For instance, the photobicyclization of 4,4-dimethyl-1,6-heptadien-3-ol using a bis(copper trifluoromethanesulfonate)benzene complex in ether under a nitrogen atmosphere yields 3,3-dimethyl-cis-bicyclo[3.2.0]heptan-2-ol, which is subsequently oxidized to the target ketone. orgsyn.org

Ruthenium-Catalyzed Cycloisomerization

Ruthenium catalysts have proven effective in promoting the intramolecular [2+2] cycloaddition of allenenes to furnish the bicyclo[3.2.0]heptane framework. taltech.eeresearchgate.net Specifically, the complex RuH₂Cl₂(P(iPr)₃)₂ has been identified as a crucial catalyst for this transformation. researchgate.net The reaction proceeds with complete diastereoselectivity under mild conditions, offering a practical method for accessing a variety of bicyclo[3.2.0]heptane skeletons. taltech.eeresearchgate.net This cycloisomerization strategy provides a direct route to the fused ring system from acyclic precursors. taltech.ee A related approach involves the ruthenium-catalyzed electrochemical dehydrogenative annulation of imidazoles with alkynes, which proceeds through a novel azaruthena(II)-bicyclo[3.2.0]heptadiene intermediate. nih.gov

Ring-Forming Reactions

Intramolecular [2+2] Cyclization via Ketene Intermediates

The intramolecular [2+2] cycloaddition of ketenes with alkenes is a well-established and versatile method for constructing the bicyclo[3.2.0]heptan-6-one core structure. orgsyn.orgbrandeis.edu This reaction involves the generation of an α,β-unsaturated ketene intermediate, which subsequently undergoes a thermal cyclization. taltech.eeorgsyn.org The ketene is typically formed in situ from the corresponding acyl chloride upon treatment with a base like triethylamine. scholaris.ca This methodology has been shown to be quite general, allowing for the synthesis of various substituted bicyclo[3.2.0]hept-3-en-6-ones from 3-hydroxy-6-alkenoic acids. taltech.eeorgsyn.org The reaction often exhibits high selectivity for the thermodynamically more stable endo-ene isomer. orgsyn.org The rate of these cycloadditions is significantly influenced by the size of the ring being formed, with the formation of five-membered rings being much faster than six-membered rings. scholaris.ca Studies on intramolecular ketene-allene cycloadditions have also been reported, leading to 7-methylidinebicyclo[3.2.0]heptanones in moderate yields. nih.gov

Cycloisomerization of Polyenes and Enynes

The cycloisomerization of acyclic polyenes and enynes represents a powerful and atom-economical approach for the construction of the bicyclo[3.2.0]heptane skeleton. nih.gov This strategy often relies on transition metal catalysis to facilitate intramolecular cycloaddition reactions that would otherwise be thermally challenging.

A prominent method involves the metal-catalyzed intramolecular [2+2] cycloaddition of enynes and related systems. Gold(I) catalysts, for instance, have been effectively employed in the cycloisomerization of 1,6-enynes that are tethered by an amide or ester linkage. These reactions proceed under mild conditions to afford bicyclo[3.2.0]hept-6-en-2-ones. nih.gov Computational studies suggest that the mechanism involves a stepwise 6-endo-dig cyclization of the enyne, which is then followed by a skeletal rearrangement to furnish the final bicyclic ketone product. nih.gov Similarly, ruthenium catalysts can promote the [2+2] cyclization of allenenes with high diastereoselectivity. nih.gov

Visible light-promoted photocatalysis offers a modern alternative for these transformations. In one approach, enallenes can be converted into two distinct families of bicyclo[3.2.0]heterocycles with high diastereoselectivity by using an iridium(III) complex as a photosensitizer. wikipedia.org Depending on the substrate, the reaction can proceed through either a [2+2] photocycloaddition pathway or a radical chain mechanism, allowing for controlled functionalization of the allene (B1206475) moiety. wikipedia.org

Lewis acid-catalyzed cycloisomerizations provide another route. For example, alkylidenecyclopropane acylsilanes can undergo a tandem Prins addition/ring expansion/1,2-silyl shift cascade when treated with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). nih.govresearchgate.net This process yields densely functionalized bicyclo[3.2.0]heptanes with high diastereoselectivity. researchgate.net

Catalyst/ReagentSubstrate TypeProductKey Features
Cationic Au(I) Amide- or ester-tethered 1,6-enynesBicyclo[3.2.0]hept-6-en-2-oneMild conditions, skeletal rearrangement mechanism. nih.gov
RuH₂Cl₂(PiPr₃)₂ AlleneneBicyclo[3.2.0]heptane derivativeHigh diastereoselectivity. nih.gov
Ir(III) complex / Visible Light EnalleneBicyclo[3.2.0] bicycleAccess to two product families via photocycloaddition or radical chain. wikipedia.org
BF₃·OEt₂ Alkylidenecyclopropane acylsilaneBicyclo[3.2.0]heptane derivativeTandem Prins/ring expansion/silyl shift cascade. researchgate.net

Functional Group Interconversions Leading to this compound

The synthesis of this compound can also be achieved by modifying a functional group on a pre-existing bicyclo[3.2.0]heptane scaffold. A primary method for this is the oxidation of the corresponding secondary alcohol, bicyclo[3.2.0]heptan-2-ol. This transformation is a fundamental process in organic synthesis. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride, DMSO, and a hindered base), or Collins' reagent (chromium trioxide-pyridine complex) are suitable for this purpose. For instance, the oxidation of a related bicyclo[3.2.0]heptan-6-ol to the corresponding ketone has been successfully demonstrated using Collins' reagent, highlighting the viability of this approach within the bicyclic system. arkat-usa.org

Ring Expansion Methodologies

Ring expansion reactions provide a classic and effective strategy for synthesizing bicyclic ketones from smaller ring precursors. These methods typically involve the one-carbon expansion of a cyclobutane derivative to form the five-membered ring of the this compound system.

One of the most direct methods is the diazomethane (B1218177) ring expansion . Treatment of a cyclobutanone (B123998) with diazomethane can lead to the insertion of a methylene (B1212753) group adjacent to the carbonyl, thereby expanding the ring. For example, the reaction of cyclobutanone itself with diazomethane has been shown to produce a mixture of this compound and its regioisomer, bicyclo[3.2.0]heptan-3-one. rsc.org While yields can be modest, the use of trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid such as BF₃·Et₂O can improve the reaction's efficiency. rsc.org

The Tiffeneau–Demjanov rearrangement is another powerful one-carbon ring expansion technique. wikipedia.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. numberanalytics.com The process begins with the diazotization of the primary amine, which then departs as nitrogen gas, prompting a 1,2-alkyl shift to form the ring-expanded ketone. d-nb.info When applied to a 1-(aminomethyl)cyclobutanol (B574032) derivative, this rearrangement can effectively produce a cyclopentanone (B42830), providing a pathway to the this compound core. wikipedia.orgnumberanalytics.com This method is particularly useful for constructing five, six, and seven-membered rings and has been applied to various bicyclic systems. wikipedia.org

MethodologyStarting MaterialReagentsProduct
Diazomethane Homologation Cyclobutanone derivativeDiazomethane (CH₂N₂) or Trimethylsilyldiazomethane / Lewis AcidThis compound (and regioisomers) rsc.org
Tiffeneau–Demjanov Rearrangement 1-(aminomethyl)cyclobutanol derivativeNitrous Acid (HONO)This compound wikipedia.orgnumberanalytics.com

Photochemical Transformations

The photochemistry of this compound is rich and varied, offering pathways to diverse molecular architectures. These transformations are typically initiated by the absorption of ultraviolet light, leading to the formation of an excited state of the ketone, which then undergoes a series of characteristic reactions.

A primary photochemical process for this compound is the Norrish Type I cleavage, which involves the homolytic scission of one of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). wikipedia.org This cleavage results in the formation of a diradical intermediate. The subsequent fate of this diradical is highly dependent on the molecular structure and reaction conditions.

Irradiation of this compound derivatives can lead to the formation of cyclobutenylpropanals through a Norrish Type I cleavage followed by a γ-hydrogen transfer. unica.itresearchgate.net This tandem photochemical reaction involves a [2+2]-cycloaddition as the initial step to form the this compound skeleton, which then undergoes the cleavage and hydrogen abstraction sequence. researchgate.net

The regioselectivity of the initial α-cleavage is influenced by the stability of the resulting radical fragments. wikipedia.org For instance, in substituted bicyclo[3.2.0]heptan-2-ones, cleavage will preferentially occur to form the more stable alkyl radical. cdnsciencepub.com

The presence of substituents on the this compound framework can significantly alter the course of the photochemical reaction. A study on the photochemical cleavage of substituted bicyclo[3.2.0]heptan-2-ones, formed from the irradiation of cyclopent-2-enone or 3-methylcyclopent-2-enone with allyl alcohol, demonstrated this influence. publish.csiro.aupublish.csiro.au

In the absence of a methyl group at the C5 position, the primary photochemical reaction is the cleavage of the C1-C2 bond, leading to the formation of two isomeric cyclobutenyl aldehydes in a combined yield of over 90%. publish.csiro.aupublish.csiro.au However, when a methyl group is present at C5, both carbon-carbon bonds to the carbonyl group are cleaved. This results in a mixture of cyclobutyl aldehydes and ketenes in nearly quantitative yield. publish.csiro.aupublish.csiro.au This divergence in reaction pathways underscores the critical role of substituents in directing the fate of the diradical intermediate formed during the Norrish Type I cleavage. publish.csiro.au

Table 1: Influence of Methyl Substituent on Photochemical Cleavage of Bicyclo[3.2.0]heptan-2-ones publish.csiro.aupublish.csiro.au

Substituent at C5 Primary Cleavage Products Yield
HydrogenC1–C2 bondCyclobutenyl aldehydes>90%
MethylBoth C–C bonds to carbonylCyclobutyl aldehydes and ketenes~100%

While the Norrish Type I cleavage is a common pathway, this compound derivatives can also participate in other photochemical transformations. For instance, the cyclobutene (B1205218) aldehyde formed from the Norrish Type I cleavage and subsequent γ-hydrogen transfer can undergo a subsequent intramolecular Paternò-Büchi reaction. unica.it This reaction involves the [2+2] photocycloaddition of the aldehyde's carbonyl group with the cyclobutene double bond, leading to the formation of a tricyclic angular oxetane. unica.itresearchgate.net

This transformation is part of a potential triple photochemical cascade, starting from a cyclopent-2-enone and an alkene. unica.it The sequence begins with a [2+2] photocycloaddition to form the this compound, followed by the Norrish-I/γ-H transfer to give the cyclobutene aldehyde, and finally the intramolecular Paternò-Büchi reaction to yield the tricyclic oxetane. unica.it The wavelength of the light used for irradiation is a determining factor in whether the reaction proceeds to the tandem or triple cascade product. unica.itresearchgate.net

As previously discussed, the photochemical cleavage of bicyclo[3.2.0]heptan-2-ones serves as a synthetic route to functionalized cyclobutanes and cyclobutenes. publish.csiro.aupublish.csiro.au The irradiation of this compound derivatives, which are themselves products of the photocycloaddition of cyclopentenones and alkenes, can be controlled to yield specific products. researchgate.net

For example, extended irradiation of a mixture of cyclopent-2-enone and allyl alcohol leads to the formation of cyclobutenyl aldehydes. publish.csiro.au Specifically, the pure exo-adduct of cyclopent-2-enone and allyl alcohol, upon irradiation, yields a single cyclobutenyl aldehyde in 92% yield. publish.csiro.au Similarly, photolysis of the endo/exo mixture of the head-to-tail adduct provides a different cyclobutene product in 90% yield. publish.csiro.au This demonstrates the synthetic utility of the photochemical cleavage of bicyclo[3.2.0]heptan-2-ones for accessing specific, functionalized four-membered rings.

Bicyclo[3.2.0]heptane has been investigated as a mechanophore, a mechanically sensitive functional group. In this context, the mechanical activation of a bicyclo[3.2.0]heptane system can lead to a retro-[2+2] cycloaddition, generating reactive bis-enones. nih.gov A significant finding is that this process is reversible under photochemical conditions. nih.gov

Subsequent photocyclization of the generated bis-enones regenerates the original bicyclo[3.2.0]heptane functionality. nih.gov This photoreversion confirms an intramolecular addition of the enones and represents a switchable system where structure and reactivity can be controlled by stress and light. nih.gov This is a notable example of the photoreversion of an activated mechanophore, offering potential applications in stress-responsive and self-healing materials. nih.gov

Norrish Type I Cleavage and Hydrogen Abstraction

Oxidation Reactions

In addition to photochemical transformations, this compound and its derivatives can undergo various oxidation reactions. A prominent example is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone.

Fungi have been successfully employed for the enantioselective Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one. researchgate.net Different fungal strains exhibit different regio- and enantioselectivities. For instance, Fusarium species produce the (+)-(1R,5S)-lactone, while Aspergillus species yield the (-)-(1S,5R)-lactone. researchgate.net The efficiency of this biotransformation can be enhanced, with one study reporting up to 85% yield and 70% enantiomeric excess using Aspergillus amazonicus in the presence of titanium dioxide. researchgate.net

Furthermore, microbial Baeyer-Villiger oxidation has been applied to various substituted bicyclo[3.2.0]heptan-6-ones using Acinetobacter calcoaceticus. nih.gov This process yields both possible regioisomeric lactones with opposite configurations, and the ratio of these isomers and the enantiomeric excess are dependent on the nature of the substituents on the bicyclic ring. nih.gov For instance, the microbial oxidation of cis-bicyclo[3.2.0]heptan-2,6-dione produced cyclosarkomycin with a 97% enantiomeric excess. nih.gov

Baeyer-Villiger Oxidation and Lactone Formation

The Baeyer-Villiger oxidation is a characteristic reaction of ketones, involving the insertion of an oxygen atom adjacent to the carbonyl group to form an ester, or in the case of cyclic ketones, a lactone. For this compound, this reaction proceeds via the Criegee intermediate, formed by the nucleophilic attack of a peroxy acid on the protonated carbonyl carbon. The subsequent migration of one of a-carbon atoms determines the final product.

The oxidation of this compound can theoretically yield two different regioisomeric lactones, arising from the migration of either the bridgehead carbon (C1) or the methylene carbon (C3).

Migration of C1 (tertiary, bridgehead): This pathway leads to the formation of 3-oxabicyclo[4.2.0]octan-2-one .

Migration of C3 (secondary): This pathway leads to the formation of 2-oxabicyclo[3.3.0]octan-3-one .

The migratory aptitude in Baeyer-Villiger reactions generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. Consequently, the migration of the more substituted bridgehead carbon (C1) is typically favored, leading to 3-oxabicyclo[4.2.0]octan-2-one as the major product. This reactivity pattern has been observed in closely related substrates. For instance, the Baeyer-Villiger oxidation of spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgdioxolan]-6-one proceeds via the conventional pathway where the more substituted carbon atom migrates. arkat-usa.org Similarly, 5-methyl-bicyclo[3.2.0]heptan-2-one is known to undergo this transformation to produce the corresponding lactone. smolecule.com

Enzymatic Baeyer-Villiger oxidations, utilizing Baeyer-Villiger monooxygenases (BVMOs), offer a powerful method for achieving high regio- and enantioselectivity. rsc.org Studies on substituted bicyclo[3.2.0]heptan-6-ones and bicyclo[3.2.0]hept-2-en-6-one have demonstrated that various microorganisms and isolated enzymes can catalyze this oxidation to produce chiral lactones, which are valuable synthons in organic synthesis. nih.govresearchgate.netnih.gov For example, the 2,3-dihydro analog of bicyclo[3.2.0]hept-2-en-6-one, which is bicyclo[3.2.0]heptan-6-one, undergoes ring expansion with high enantioselectivity when treated with certain enzymes. rsc.org

Table 1: Baeyer-Villiger Oxidation of this compound
ReagentMajor ProductMinor ProductNotes
Peroxy acid (e.g., m-CPBA)3-Oxabicyclo[4.2.0]octan-2-one2-Oxabicyclo[3.3.0]octan-3-oneFollows standard migratory aptitudes (tertiary C > secondary C).
Baeyer-Villiger Monooxygenase (BVMO)Regio- and enantiomerically enriched lactonesProduct distribution depends on the specific enzyme used. nih.gov

Further Oxidation Processes

Beyond the Baeyer-Villiger reaction, this compound can undergo other oxidative transformations. Strong oxidizing agents can lead to the cleavage of the bicyclic ring system. For the related bicyclo[3.2.0]heptane-2,6-dione, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the molecule to form dicarboxylic acids. A similar cleavage of the this compound ring would be expected under harsh oxidative conditions.

An alternative method to achieve oxidative ring expansion involves a multi-step sequence via an enol ether intermediate. The ketone can be converted to its trimethylsilyl (B98337) enol ether, which upon ozonolysis, yields an isomeric lactone compared to the Baeyer-Villiger product. This process was demonstrated on spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgdioxolan]-6-one, providing a complementary route to functionalized lactones. arkat-usa.org This transformation effectively cleaves the C1-C2 bond to generate a keto-ester, which can subsequently cyclize.

Reduction Chemistry

Conversion of Ketone to Alcohol Functionalities

The carbonyl group of this compound is readily reduced to a secondary alcohol, bicyclo[3.2.0]heptan-2-ol. This transformation is commonly achieved using complex metal hydride reagents. Standard reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. A subsequent workup with water or a mild acid neutralizes the resulting alkoxide to furnish the alcohol.

Research on the closely related bicyclo[3.2.0]heptan-6-one demonstrates that reduction with sodium borohydride in ethanol (B145695) yields a mixture of the corresponding endo- and exo-alcohols. rsc.org This indicates that the reduction of this compound will similarly produce a mixture of diastereomeric alcohols, endo-bicyclo[3.2.0]heptan-2-ol and exo-bicyclo[3.2.0]heptan-2-ol.

Table 2: Common Reagents for the Reduction of this compound
ReagentSolventProduct
Sodium borohydride (NaBH₄)Methanol, EthanolBicyclo[3.2.0]heptan-2-ol (mixture of diastereomers)
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherBicyclo[3.2.0]heptan-2-ol (mixture of diastereomers)

Stereoselective Reductions

The stereochemical outcome of the reduction is of significant interest, as it can provide selective access to either the endo or exo alcohol diastereomer. The facial selectivity of the hydride attack is influenced by the steric hindrance imposed by the bicyclic ring system.

With standard reducing agents like sodium borohydride, the hydride typically attacks from the less sterically hindered face. For bicyclo[3.2.0]heptan-6-one, this results in an approximate 80:20 mixture of endo to exo alcohols, indicating a preference for attack from the exo face. rsc.org A similar outcome is expected for this compound, where one diastereomer will be preferentially formed.

To achieve higher levels of stereoselectivity or to reverse the selectivity, more sterically demanding reducing agents are employed. L-selectride (lithium tri-sec-butylborohydride) is a bulky hydride reagent that is highly sensitive to steric hindrance around the carbonyl group. wikipedia.org Its use often leads to the attack from the more hindered face, yielding the thermodynamically less stable alcohol isomer with high selectivity. wikipedia.org

Furthermore, biocatalytic reductions using dehydrogenase enzymes from various microorganisms (such as yeast and fungi) represent a powerful strategy for stereoselective synthesis. nih.gov These enzymatic systems can produce alcohols with very high diastereomeric and enantiomeric excess, as has been extensively demonstrated for the analogous bicyclo[3.2.0]hept-2-en-6-one. nih.gov

Other Key Transformations

Nucleophilic Substitution Reactions

While direct nucleophilic substitution at the carbonyl carbon is not a typical reaction for ketones, transformations involving nucleophilic substitution on adjacent atoms are highly relevant. The a-carbons of this compound can be functionalized by conversion of the ketone into its enolate form. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), deprotonates the a-carbon, generating a nucleophilic enolate.

This enolate can then react with various electrophiles in a nucleophilic substitution reaction (specifically, an a-alkylation). For example, reaction with an alkyl halide (e.g., methyl iodide) introduces an alkyl group at the a-position. This strategy has been noted for the related bicyclo[3.2.0]hept-2-en-6-ones, where bismethylation of the carbon atom adjacent to the carbonyl group was a key transformation. acs.org This two-step sequence—enolate formation followed by nucleophilic attack on an electrophile—is a fundamental method for elaborating the carbon skeleton of this compound.

Intramolecular Vinyl Transetherification

The bicyclo[3.2.0]heptanone framework can be elaborated through various intramolecular reactions. A notable example is the intramolecular vinyl transetherification of a derivative of the constitutional isomer, bicyclo[3.2.0]heptan-6-one. This reaction provides a pathway to complex polycyclic ether systems, which are valuable scaffolds in the synthesis of natural products.

In a synthetic route towards stable prostacyclin analogues, bicyclo[3.2.0]heptan-6-one is converted through known methods into a 5-hydroxyalk-1-enyl methyl ether derivative (a vinyl ether). rsc.orgscispace.com This intermediate, possessing both a vinyl ether moiety and a tethered hydroxyl group, is primed for an intramolecular cyclization.

The key transformation is induced by the presence of mercury(II) acetate at elevated temperatures (100 °C). rsc.orgscispace.com Under these conditions, the vinyl ether undergoes a novel intramolecular transetherification. The reaction proceeds via the exchange of the methyl group of the enol ether for the intramolecular hydroxyl group, leading to the formation of a new heterocyclic ring. Specifically, this process yields a Δ²-dihydropyran derivative fused to the bicyclic system. rsc.orgscispace.com This cyclization is a crucial step in constructing the 9-deoxy-6,9α-methanoepoxy prostaglandin (B15479496) F₁ analogue. rsc.orgscispace.com

The reaction demonstrates the utility of the bicyclo[3.2.0]heptanone core as a template for directing complex bond formations. The rigid, fused-ring structure orientates the reacting functional groups, facilitating what would otherwise be an intermolecular reaction into an efficient intramolecular process.

ReactantReagentProductReference
5-Hydroxyalk-1-enyl methyl ether derivative of bicyclo[3.2.0]heptan-6-oneMercury(II) acetateΔ²-Dihydropyran derivative rsc.orgscispace.com

Halogenation-Induced Lactonization

The direct halogenation-induced lactonization of the parent this compound is not a prominently documented transformation in scientific literature. This type of reaction, often referred to as halolactonization, typically requires the substrate to contain both a carbon-carbon double bond and a suitably positioned carboxylic acid group. The reaction proceeds via the electrophilic addition of a halogen (e.g., I₂, Br₂) to the alkene, forming a halonium ion intermediate, which is then trapped intramolecularly by the carboxylate nucleophile to form a lactone.

Given that this compound in its ground state possesses neither a double bond nor a carboxylic acid moiety, it is not a direct substrate for classical halolactonization. However, related transformations on functionalized bicyclo[3.2.0]heptane systems illustrate the principles of halogen-mediated cyclizations. For instance, the reaction of 2-oxabicyclo[3.3.0]oct-6-en-3-one, a lactone with a similar fused-ring structure, with bromine proceeds through the formation of bromonium ions, which are subsequently attacked by nucleophiles. This highlights the reactivity of the bicyclic alkene towards halogens.

For a hypothetical halogenation-induced lactonization of this compound to occur, it would necessitate prior chemical modification. One speculative pathway could involve:

Conversion of the ketone to an enolate.

Reaction of the enolate with an electrophile that introduces a tethered carboxylic acid or a precursor.

Introduction of a double bond into the ring system.

Subsequent treatment with a halogen source to induce lactonization.

While direct examples are scarce, the principles of halogen-induced reactions are broadly applied in organic synthesis and could be adapted to functionalized derivatives of the bicyclo[3.2.0]heptane skeleton.

Ring Opening Reactions

The strained four-membered ring within the this compound structure makes it susceptible to a variety of ring-opening reactions, which can be initiated by acids, mechanical force, or as part of further synthetic transformations. These reactions are synthetically useful for accessing different carbocyclic and heterocyclic frameworks.

Acid-Catalyzed Ring Expansion

Derivatives of bicyclo[3.2.0]heptanone can undergo a clean, acid-catalyzed two-carbon ring expansion to yield seven-membered rings. For example, when bicyclo[3.2.0]heptan-6-one is treated with strong acids like fluorosulfonic acid (FSO₃H) or 96% sulfuric acid (H₂SO₄), it isomerizes to form protonated cyclohept-2-enone. researchgate.netcdnsciencepub.com The seven-membered ring ketone can be recovered upon quenching the acidic solution. researchgate.netcdnsciencepub.com The proposed mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the C1-C7 bond to relieve ring strain, generating a stabilized secondary carbocation. A subsequent 1,2-hydride shift and rearrangement leads to the expanded and more stable cycloheptenone ring system.

Mechanochemical Ring Opening

The bicyclo[3.2.0]heptane skeleton can function as a mechanophore, a mechanically responsive chemical unit. When incorporated into a polymer chain, the application of mechanical force can induce a formal retro [2+2] cycloaddition. nih.gov This process breaks the cyclobutane ring, specifically the bond fusion between the five- and four-membered rings. The ring-opening results in the formation of reactive bis-enone products and a significant local elongation of the polymer chain. nih.gov This mechanochemical transformation is of interest for developing stress-responsive and self-healing materials. nih.gov Notably, the reaction can be reversible under photochemical conditions, allowing for the regeneration of the bicyclo[3.2.0]heptane structure. nih.gov

Ring Opening of Lactone Derivatives

Bicyclo[3.2.0]heptane lactones, which can be synthesized from derivatives of bicyclo[1.1.1]pentane carboxylic acids, serve as versatile intermediates for further ring-opening transformations. rsc.orgresearchgate.net The γ-lactone ring can be opened under sequential hydrolysis and substitution conditions to yield tri-substituted cyclobutane derivatives. rsc.orgresearchgate.net In a more profound rearrangement, treatment of a bicyclo[3.2.0]heptane lactone with boron tribromide (BBr₃) can lead to the unexpected cleavage of the cyclobutane ring itself, producing a different γ-lactone. rsc.orgresearchgate.net These ring-opening strategies demonstrate the synthetic utility of the bicyclo[3.2.0]heptane scaffold for accessing highly functionalized and diverse cyclobutane structures. rsc.orgresearchgate.net

Reaction TypeReactant SystemConditionsProduct(s)Reference
Acid-Catalyzed ExpansionBicyclo[3.2.0]heptan-6-oneFSO₃H or 96% H₂SO₄Cyclohept-2-enone researchgate.netcdnsciencepub.com
Mechanochemical OpeningPolymer with bicyclo[3.2.0]heptane mechanophoreMechanical Force (e.g., sonication)Bis-enones nih.gov
Lactone Ring OpeningBicyclo[3.2.0]heptane lactone1. Hydrolysis 2. SubstitutionTri-substituted cyclobutane rsc.orgresearchgate.net
Cyclobutane Ring CleavageBicyclo[3.2.0]heptane lactoneBBr₃γ-Lactone rsc.orgresearchgate.net

Control of Diastereoselectivity in Synthetic Routes

The construction of the this compound skeleton often generates multiple stereocenters. Controlling the relative configuration of these centers is paramount for the successful application of these compounds in stereoselective synthesis.

Intramolecular [2+2] photocycloaddition of 3-alkenyl-2-cyclopentenones is a primary and powerful method for constructing the bicyclo[3.2.0]heptane core. The diastereoselectivity of this process is often influenced by the substitution pattern of the tether connecting the enone and the alkene. The rigid nature of the bicyclic transition state can lead to high facial diastereoselectivity. For instance, the photocycloaddition of certain 3-alkenyl-2-cycloalkenones can proceed with high diastereoselectivity, driven by the steric interactions in the transition state that favor the formation of the cis-fused isomer. acs.org

In some cases, the diastereoselectivity can be influenced by the presence of chiral auxiliaries or pre-existing stereocenters in the tether. For example, the intramolecular [2+2] photocycloaddition of a chiral enone derived from a known synthetic precursor has been employed in the synthesis of (+)-guanacastepenes A and E, where facial diastereoselectivity is cooperatively induced by stereogenic centers in both the cyclopentenone and the tethered cyclohexene (B86901) ring, leading to a single product. acs.org The use of chiral auxiliaries, such as those derived from (-)-8-aminomenthol, in [2+2] photocycloadditions of 3-acryloyl-2-vinylperhydro-1,3-benzoxazines has been shown to be a highly diastereoselective process, yielding cis-fused bicyclic derivatives. nih.gov

Furthermore, organophotoredox catalysis has emerged as a method to achieve stereoselective synthesis of bicyclo[3.2.0]heptanes. The use of chiral oxazolidinone auxiliaries attached to aryl bis-enone substrates has enabled the synthesis of enantioenriched and highly substituted bicyclo[3.2.0]heptanes via an anion radical [2+2] photocycloaddition. nih.gov

Substrate TypeReaction ConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
3-Alkenyl-2-cyclopentenonePhotocycloadditionHigh- acs.org
Chiral enone 162Intramolecular [2+2] photocycloadditionSingle product- acs.org
3-Acryloyl-2-vinylperhydro-1,3-benzoxazines[2+2] photocycloadditionHigh- nih.gov
Aryl bis-enone with chiral oxazolidinoneOrganophotoredox catalysis, Eosin Y, LiBr, visible light-- nih.gov

Transition metal catalysis offers a powerful alternative to photochemical methods for the synthesis of bicyclo[3.2.0]heptane derivatives, with ligands playing a crucial role in controlling diastereoselectivity. Palladium-catalyzed processes, in particular, have been developed for the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgrsc.orgresearchgate.net

In these reactions, the choice of ligand is critical for directing the stereochemical outcome. By employing different classes of ligands, such as mono-N-protected amino acids (MPAA) or pyridone-amine ligands, it is possible to synthesize either all-syn arylated bicyclo[3.2.0]heptane lactones or non-arylated versions with high diastereoselectivity. rsc.orgrsc.orgresearchgate.net For instance, the use of an MPAA ligand in the palladium-catalyzed C-H arylation and subsequent C-C cleavage/lactonization of bicyclo[1.1.1]pentane carboxylic acids leads to the formation of arylated bicyclo[3.2.0]heptane lactones in a diastereoselective manner. rsc.org Conversely, switching to a pyridone-amine ligand in the absence of an aryl iodide can yield non-arylated bicyclo[3.2.0]heptane lactones. rsc.org

Catalyst/Ligand SystemSubstrateProductDiastereoselectivityYield (%)Reference
Pd(OAc)₂ / MPAABicyclo[1.1.1]pentane carboxylic acid, Aryl iodideall-syn Arylated bicyclo[3.2.0]heptane lactoneHigh- rsc.org
Pd(OAc)₂ / Pyridone-amineBicyclo[1.1.1]pentane carboxylic acidNon-arylated bicyclo[3.2.0]heptane lactoneHigh- rsc.org

Enantioselective Synthesis and Resolution Methods

Access to enantiomerically pure this compound derivatives is crucial for their use as chiral building blocks in asymmetric synthesis. This can be achieved either through direct enantioselective synthesis or by resolving racemic mixtures.

Asymmetric catalysis provides an elegant and atom-economical approach to enantiomerically enriched bicyclo[3.2.0]heptan-2-ones. Chiral Lewis acids have been shown to catalyze enantioselective intramolecular [2+2] photocycloadditions of 3-alkenyl-2-cycloalkenones. For example, an AlBr₃-activated oxazaborolidine has been used as a chiral Lewis acid catalyst for the irradiation of 3-alkenyl-2-cycloalkenones at λ=366 nm, affording tricyclic products in good yields and high enantiomeric excesses (76–96% ee). d-nb.info

In addition to photochemical methods, metal-catalyzed cascade reactions have also been developed for the asymmetric synthesis of related bicyclic systems. A three-component triple cascade reaction initiated by a hetero-Michael addition to an α,β-unsaturated aldehyde can produce [3.2.0]-heterobicyclic compounds with high diastereoselectivity and, through enzymatic resolution, access to enantiopure forms. researchgate.net

Catalytic SystemReaction TypeSubstrateEnantiomeric Excess (ee)Yield (%)Reference
AlBr₃-activated oxazaborolidineIntramolecular [2+2] photocycloaddition3-Alkenyl-2-cycloalkenone76–96%54–86% d-nb.info

Kinetic resolution is a widely employed strategy for the separation of enantiomers of this compound and its derivatives. Enzymatic methods have proven to be particularly effective.

Whole-cell preparations of various fungi and yeasts, as well as isolated enzymes, have been successfully used for the resolution of racemic bicyclo[3.2.0]hept-2-en-6-one and its derivatives. psu.edu For instance, the fungus Mortierella ramanniana can reduce 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one to the corresponding (6S)-endo- and (6S)-exo-alcohols with high optical purity. rsc.org Similarly, the enzyme 3α,20β-hydroxysteroid dehydrogenase selectively reduces one enantiomer, yielding the (6S)-endo-alcohol and the recovered, optically active ketone. rsc.org

Lipases are another class of enzymes that have been extensively used for the resolution of bicyclo[3.2.0]heptane derivatives. For example, crude porcine pancreatic lipase (B570770) has been used for the highly selective resolution of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one via its exo-acetate. rsc.org Lipases from Pseudomonas cepacia and Candida cylindracea have also been effective in resolving 7,7-dimethyl and 7,7-diphenyl derivatives, particularly when the acylations are conducted in organic media. rsc.org

An efficient enzymatic process has been developed to resolve a diastereomeric mixture of racemic ethyl bicyclo[3.2.0]hept-6-ylidene-acetate using Candida antarctica lipase B (CAL-B). The use of 40% acetone (B3395972) as a co-solvent significantly improved the enantioselectivity, leading to an isolated yield of 40-45% and an enantiomeric excess of over 98.5%. acs.org

Resolving Agent/EnzymeSubstrateProductsEnantiomeric Excess (ee) / E valueReference
Mortierella ramanniana7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one(6S)-endo-alcohol and (6S)-exo-alcoholHigh optical purity rsc.org
3α,20β-Hydroxysteroid dehydrogenase7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one(6S)-endo-alcohol and optically active ketoneHigh optical purity rsc.org
Crude porcine pancreatic lipase7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one exo-acetateResolved ketone and alcoholE > 300 rsc.org
Candida antarctica lipase B (CAL-B)Ethyl bicyclo[3.2.0]hept-6-ylidene-acetateResolved acid and ester>98.5% ee (E > 200) acs.org

Chiroptical Studies and Optical Properties

The chiroptical properties, such as optical rotation and circular dichroism (CD), of enantiomerically pure this compound derivatives provide valuable information about their absolute configuration and conformation. The rigid bicyclic framework often leads to distinct chiroptical signatures.

For instance, enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ones and their corresponding endo-alcohols have been prepared, and their absolute configurations and optical properties have been determined. researchgate.net The resolution was achieved by conversion into diastereoisomeric pairs using a chiral resolving agent, followed by separation and hydrolysis. researchgate.net The specific rotations of these enantiomers are key identifiers of their stereochemistry.

The study of chiroptical properties is not limited to the parent ketone. Derivatives such as 1,3-diols with a chiral rigid bicyclo[3.2.0]heptane backbone have been synthesized and are considered potential nonracemic precursors for bidentate ligands in asymmetric synthesis. researchgate.net The chiroptical properties of these diols are crucial for their characterization and application.

Computational studies have also been employed to understand the chiroptical properties of these molecules. For example, the chiroptical properties of 1,2-cyclopropanedicarboxylic anhydrides and imides, which share some structural similarities with the bicyclic system, have been studied to understand the contribution of the cyclopropane (B1198618) ring to the Cotton effect. mdpi.com Such studies can provide insights into the relationship between the structure and the observed chiroptical behavior of this compound and its derivatives.

Conformational Analysis and its Impact on Reactivity

The rigid, fused-ring structure of this compound significantly limits its conformational freedom, which in turn plays a crucial role in dictating its chemical reactivity and the stereochemical outcomes of its reactions. The molecule's shape, determined by the pucker of its five- and four-membered rings, governs the accessibility of its reactive sites to reagents.

Preferred Conformations

Computational and experimental studies have established that the bicyclo[3.2.0]heptane core has a distinct conformational preference. The most stable arrangement is a boat-like conformation . nih.gov This intrinsic property is largely unaffected by various substitution patterns on the bicyclic core. nih.gov

Specifically, analysis using techniques such as 1H-NMR spectroscopy has revealed that the five-membered ring in bicyclo[3.2.0]heptane derivatives typically adopts a twist (T) conformation . researchgate.net In the parent this compound, this puckering of the cyclopentanone ring, fused to the cyclobutane ring, leads to a molecule where the substituents and reactive centers are held in relatively fixed spatial arrangements. This conformational rigidity is a key feature of its chemistry. For instance, in substituted bicyclo[3.2.0]heptane systems, functional groups can be locked into pseudo-equatorial or pseudo-axial positions, creating a rigid three-dimensional scaffold. nih.gov

Theoretical investigations using density functional theory (DFT) have corroborated these experimental findings, identifying the boat-like conformation as the global energy minimum for the bicyclo[3.2.0]heptane framework. This conformational preference minimizes steric and torsional strain within the fused ring system.

Ring SystemPredominant ConformationSupporting Evidence
Bicyclo[3.2.0]heptane CoreBoat-likeX-ray Crystallography, DFT Calculations nih.gov
Five-membered ringTwist (T)1H-NMR Spectroscopy researchgate.net

Impact on Reactivity

The defined conformation of this compound directly influences the trajectory of approaching reagents, leading to high levels of stereoselectivity in many of its reactions.

Photochemical Reactions: The conformation of the bicyclic system is critical in photochemical reactions, such as the Norrish Type I cleavage. The initial geometry of the molecule will determine which C-C bond adjacent to the carbonyl group is preferentially cleaved upon excitation. For example, irradiation of this compound derivatives can lead to the formation of cyclobutenyl aldehydes. researchgate.net The specific stereochemistry of the starting material, dictated by its locked conformation, influences the outcome of these fragmentation reactions. researchgate.net

Reduction Reactions: The facial selectivity of carbonyl reductions is a classic example of conformational control. In the reduction of bicyclic ketones, the approaching hydride reagent will preferentially attack from the less sterically hindered face. In the case of this compound and its derivatives, the rigid boat-like conformation exposes one face of the carbonyl group more than the other. This has been observed in bioreduction studies using alcohol dehydrogenases (ADHs). For instance, the enzyme TBADH exhibits Re-facial selectivity with bulky bicyclic ketones like bicyclo[3.2.0]hept-2-en-6-one, a preference dictated by the substrate's conformation. nih.gov

Cycloaddition Reactions: The stereochemical outcome of cycloaddition reactions is also heavily dependent on the ground-state conformation of the this compound system. In [2+2] photocycloaddition reactions used to synthesize the bicyclo[3.2.0]heptane skeleton, the facial diastereoselectivity is a direct consequence of the conformation of the cyclopentenone precursor. researchgate.net The formation of the fused ring system often proceeds with a high degree of stereocontrol, establishing a cis-fused configuration. researchgate.net

Reactivity of Fused Rings: The inherent strain and rigid conformation of the bicyclo[3.2.0]heptane system also affect the reactivity of functional groups on the rings. For example, the restricted geometry can lead to unusual reactivity, such as high chemio-, regio-, and stereoselectivity in reactions like NBS-induced lactonization of related bicyclo[3.2.0]hept-2-en-6-ones. capes.gov.br This is attributed to the fixed spatial relationship between the carbonyl group and the carbon-carbon double bond. capes.gov.br

The table below summarizes the influence of the preferred conformation on various reaction types.

Reaction TypeInfluence of ConformationObserved Outcome
Photochemical CleavageDetermines which α-carbon bond breaks and subsequent hydrogen abstraction pathways.Formation of specific cyclobutenyl aldehydes. researchgate.net
Carbonyl ReductionDictates the facial accessibility of the ketone to reducing agents.High stereoselectivity in hydride reductions and enzymatic catalysis. nih.gov
[2+2] PhotocycloadditionThe conformation of the enone precursor controls the stereochemistry of the ring fusion.Preferential formation of cis-fused bicyclo[3.2.0]heptane products. researchgate.net
Electrophilic AdditionThe fixed geometry of the rings directs the attack of electrophiles and subsequent nucleophilic capture.High regio- and stereoselectivity in reactions like bromolactonization. capes.gov.brrsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely applied to investigate various aspects of the ground-state reactivity of this compound. These studies have been instrumental in clarifying reaction mechanisms, rationalizing observed selectivities, and analyzing the energetic and geometric features of transition states.

DFT calculations have been crucial in elucidating the mechanisms of several key reactions involving the bicyclo[3.2.0]heptane framework. One prominent example is the Baeyer-Villiger oxidation. A theoretical study on the Baeyer-Villiger reaction of the isomeric bicyclo[3.2.0]heptan-6-one with hydrogen peroxide, using DFT at the B3LYP/6-31G* level, has provided a detailed mechanistic pathway that is analogous to what would be expected for this compound. scholarsresearchlibrary.com The reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of one of the adjacent carbon atoms. DFT calculations help to identify the rate-determining step and the nature of the intermediates involved.

Another area of significant mechanistic insight is the [2+2] photocycloaddition reaction used to synthesize the bicyclo[3.2.0]heptane skeleton. DFT studies on the photocycloaddition of enones have shown that the reaction can proceed through either a triplet or a singlet excited state, with the triplet pathway often being favored. scribd.com The mechanism involves the formation of a diradical intermediate, and the subsequent bond formations determine the stereochemical outcome of the product. researchgate.net

Furthermore, DFT has been employed to understand the complex rearrangements of related bicyclic systems. For instance, the visible-light-promoted reaction of enallenes to form bicyclo[3.2.0]heptane derivatives involves a complex radical chain mechanism that was elucidated through DFT modeling. acs.org

A key strength of DFT calculations is the ability to predict the regioselectivity and stereoselectivity of chemical reactions. In the Baeyer-Villiger oxidation of unsymmetrical ketones like this compound, the regioselectivity is determined by the migratory aptitude of the adjacent carbon atoms. DFT calculations of the transition state energies for the migration of the C1 and C3 carbons can accurately predict which regioisomeric lactone will be the major product. For the related bicyclo[3.2.0]heptan-6-one, DFT calculations correctly predicted the experimentally observed regioselectivity, with the methylene group migrating in preference to the methine group. scholarsresearchlibrary.com

In the context of [2+2] photocycloadditions to form bicyclo[3.2.0]heptane systems, DFT has been used to rationalize the observed diastereoselectivity. The stereochemical outcome is often governed by the stability of the intermediate diradicals and the steric interactions in the transition states leading to the final products. researchgate.net For example, in the photocycloaddition of chiral furanone derivatives to alkenes, DFT calculations could explain the observed diastereoselection in the formation of the this compound scaffold. researchgate.net

The table below presents a summary of predicted selectivities in reactions involving the bicyclo[3.2.0]heptane framework based on DFT studies.

ReactionSubstrate SystemPredicted SelectivityComputational Method
Baeyer-Villiger OxidationBicyclo[3.2.0]heptan-6-one + H₂O₂Regioselective for migration of the more substituted carbonDFT (B3LYP/6-31G*)
[2+2] PhotocycloadditionChiral Furanone + AlkeneDiastereoselectiveDFT
Radical CyclizationEnallenesRegio- and DiastereoselectiveDFT (M06/def2-TZVP)

The analysis of transition state (TS) structures provides a deep understanding of the factors controlling a reaction's rate and selectivity. DFT calculations allow for the precise determination of the geometries and energies of these fleeting species.

In the DFT study of the Baeyer-Villiger reaction of bicyclo[3.2.0]heptan-6-one, the geometries of the two possible transition states for the migration step were optimized. scholarsresearchlibrary.com The calculations revealed that the transition state leading to the thermodynamically more stable lactone has a lower activation energy, thus explaining the observed regioselectivity. The key geometrical parameters of the calculated transition states, such as the lengths of the breaking and forming bonds, provide a detailed picture of the migration process.

The table below shows the calculated activation Gibbs free energies for the two regioisomeric pathways in the Baeyer-Villiger reaction of bicyclo[3.2.0]heptan-6-one with hydrogen peroxide.

PathwayTransition StateActivation Gibbs Free Energy (kcal/mol)
Pathway to P3TS332.016
Pathway to P4TS434.853

Data sourced from a DFT study on bicyclo[3.2.0]heptan-6-one, an isomer of the title compound. scholarsresearchlibrary.com

Similarly, for the visible-light-induced rearrangement of enallenes to bicyclo[3.2.0]heptanes, DFT modeling identified the rate-determining transition state and revealed that steric factors play a crucial role in disfavoring alternative reaction pathways. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Photochemical Processes

While DFT is a powerful tool for ground-state chemistry, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating photochemical processes. TD-DFT can calculate the energies of electronic excited states and model the transitions between them, providing insights into the photochemistry of molecules like this compound.

Although specific TD-DFT studies focusing solely on this compound are not abundant in the literature, the principles have been applied to understand the photochemistry of related systems. For instance, the n → π* transition of the carbonyl group in enones is the initial step in many photochemical reactions, including [2+2] cycloadditions. scribd.com TD-DFT can predict the energy of this transition and the nature of the resulting excited state.

Several studies have utilized TD-DFT to investigate the mechanism of [2+2] photocycloaddition reactions that form cyclobutane rings, a core feature of the bicyclo[3.2.0]heptane system. researchgate.net These studies help to understand the roles of singlet and triplet excited states and the potential for intersystem crossing. In the context of the synthesis of functionalized bicyclo[3.2.0]heptanes, TD-DFT can be used to rationalize the observed reaction pathways and selectivities under photochemical conditions.

While detailed TD-DFT data for this compound itself is limited, the application of this methodology to analogous systems underscores its potential to unravel the complex photochemical behavior of this important bicyclic ketone. Future computational work in this area would undoubtedly provide valuable insights into its excited-state dynamics and reactivity.

Strategic Applications in Organic Synthesis and Materials Science

Bicyclo[3.2.0]heptan-2-one as a Versatile Synthon

This compound and its derivatives are highly valuable synthons in organic chemistry due to their strained bicyclic ring system. This inherent ring strain facilitates a variety of stereoselective transformations, making them ideal starting materials for the construction of complex molecular architectures. The fused cyclobutane (B1203170) and cyclopentane (B165970) rings provide a rigid framework that allows for precise control over the stereochemistry of subsequent reactions.

The unique structural features of bicyclo[3.2.0]heptane derivatives make them versatile intermediates in the synthesis of a wide range of complex organic molecules, including biologically active compounds like prostanoids and jasmonoids. uni-muenchen.de The controlled manipulation of the cyclobutanone (B123998) ring through oxidative cleavage or ring expansion reactions provides access to highly functionalized cyclopentane and lactone structures, which are common motifs in natural products. nih.gov

For instance, spiro[bicyclo[3.2.0]heptane-2,2'- nku.eduorgsyn.orgdioxolan]-6-one, a derivative of this compound, serves as a versatile precursor for both prostanoids and jasmonoids. A Baeyer-Villiger oxidation of this compound leads to a lactone that is a key intermediate for jasmonoid and 11-deoxy prostanoid synthesis. Conversely, an alternative oxidative cleavage pathway via ozonolysis of the corresponding trimethylsilyl (B98337) enol ether provides an isomeric lactone, which is a precursor to the Japanese hop constituent, hop ether, and the antitumor antibiotic, sarkomycin (B75957). nih.gov

The strategic application of different oxidative processes on the bicyclo[3.2.0]heptane framework allows for a divergent approach to various classes of complex molecules, as summarized in the table below.

Starting MaterialKey TransformationResulting IntermediateTarget Molecules
Spiro[bicyclo[3.2.0]heptane-2,2'- nku.eduorgsyn.orgdioxolan]-6-oneBaeyer-Villiger OxidationLactoneJasmonoids, Prostanoids
Spiro[bicyclo[3.2.0]heptane-2,2'- nku.eduorgsyn.orgdioxolan]-6-oneOzonolysis of silyl enol etherIsomeric LactoneHop Ether, Sarkomycin

The stereoselective total synthesis of the insect pheromones grandisol (B1216609) and lineatin has been successfully achieved utilizing 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a key intermediate. orgsyn.org This approach highlights the efficiency of using a pre-formed bicyclic system to establish the correct stereochemistry of the final products. The synthesis of this pivotal intermediate can be accomplished through a practical bicyclization of the corresponding 3-hydroxy-6-alkenoic acids. orgsyn.org The versatility of the bicyclo[3.2.0]heptenone approach allows for the efficient and stereoselective construction of these economically important pheromones. orgsyn.org

Natural ProductKey IntermediateSynthetic Approach
Grandisol1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-oneStereoselective total synthesis
Lineatin1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-oneStereoselective total synthesis

The bicyclo[3.2.0]heptane framework is a core structural motif in several natural products, including the monoterpenes D- and L-filifolone, isolated from Zieria smithii and Artemisia filifolia respectively, and the marine ciliate-derived sesquiterpenoid raikovenal. scripps.edu The total synthesis of raikovenal has been accomplished through a novel application of the bicyclo[3.2.0]heptenone approach, demonstrating the utility of this synthon in constructing complex marine natural products. nku.edunih.gov

Bicyclo[3.2.0]hept-3-en-6-ones have been reported as starting materials for the synthesis of intermediates in Curran's synthesis of linear condensed sesquiterpenes, which include hirsutene and coriolin. orgsyn.org The rigid bicyclic structure provides a template for the stereocontrolled construction of the characteristic tricyclic framework of these natural products. While various synthetic strategies have been developed for hirsutene, the use of bicyclo[3.2.0]heptane derivatives offers a convergent approach to this complex molecule. mdpi.commsu.edu

The synthesis of the marine polyketide hippolachnin A features the construction of the bicyclo[3.2.0]heptane core as a key strategic element. The first total synthesis of (±)-hippolachnin A was achieved via a photochemical [2+2] cycloaddition between a cyclopentenone derivative and 3-hexyne to furnish the bicyclo[3.2.0]heptene core. uni-muenchen.de This reaction efficiently establishes the fused ring system with the desired stereochemistry. uni-muenchen.de

The structurally complex marine natural product antheliolide A, which contains a formidable framework of four-, five-, six-, and nine-membered rings, is also synthesized through a strategy involving the formation of a cyclobutane ring. A key step in the total synthesis of antheliolide A is an intramolecular [2+2] cycloaddition of a ketene (B1206846) intermediate, which generates the four-membered ring embedded within the larger polycyclic system. nku.eduorganic-chemistry.org This transformation highlights the power of cycloaddition reactions in assembling intricate molecular architectures. nku.eduorganic-chemistry.org

Intermediate in Natural Product Synthesis

Prostacyclin Analogues

The bicyclo[3.2.0]heptane framework is a key structural motif in the design and synthesis of stable prostacyclin analogues. Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation, but its clinical utility is limited by its chemical instability. Consequently, synthetic analogues with improved stability and retained biological activity are of significant therapeutic interest.

While direct synthesis from this compound is not extensively documented, closely related isomers serve as crucial starting materials. For instance, bicyclo[3.2.0]heptane analogues of prostacyclin have been synthesized starting from 2,3-epoxy-bicyclo[3.2.0]heptane-6-one ethylene ketal. nih.gov This synthesis involves key steps such as the regioselective opening of the oxirane ring and a Wittig reaction to introduce the omega-side chain. nih.gov The resulting analogues have shown antiaggregatory activity on rabbit blood platelets, demonstrating the value of the bicyclo[3.2.0]heptane core in mimicking the biological activity of prostacyclin. nih.gov

Furthermore, the versatility of the bicyclo[3.2.0]heptane system is highlighted in the synthesis of prostaglandin (B15479496) precursors. A notable example involves the use of spiro[bicyclo[3.2.0]heptane-2,2'- nih.govacs.orgdioxolan]-6-one, which can be elaborated into precursors for both PGE2 and 11-deoxy PGE2. arkat-usa.org This underscores the strategic importance of the bicyclo[3.2.0]heptanone scaffold in accessing a range of prostanoid structures.

Precursors for Chiral Ligands in Asymmetric Catalysis

The rigid, conformationally constrained framework of the bicyclo[3.2.0]heptane system makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. The stereochemical information embedded in the bicyclic core can be effectively transferred to a metal center, influencing the stereochemical outcome of a catalytic reaction.

A significant approach to chiral ligands based on this scaffold involves the preparation of bicyclo[3.2.0]heptane-2-endo,7-endo-diols. These diols have been synthesized in an efficient and stereoselective manner from the corresponding bicyclo[3.2.0]hept-3-en-6-ones. acs.org This methodology provides a route to a family of 1,3-diols with a chiral and rigid backbone, which are highly suitable as nonracemic precursors for bidentate ligands. acs.org The ability to introduce various substituents on the bicyclo[3.2.0]heptane framework allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for optimizing enantioselectivity in asymmetric reactions.

Synthesis of Functionalized Cyclic Systems

The strained four-membered ring of this compound is prone to ring-opening and rearrangement reactions, providing access to a variety of functionalized five- and four-membered ring systems.

Construction of Substituted Cyclobutanes and γ-Lactones

Substituted cyclobutanes are valuable intermediates in organic synthesis. This compound derivatives can be photochemically cleaved to generate substituted cyclobutanes. Irradiation of substituted bicyclo[3.2.0]heptan-2-ones can induce a Norrish Type I cleavage. researchgate.netpublish.csiro.au In the absence of a methyl group at the C5 position, the C1–C2 bond is cleaved, leading to the formation of two cyclobutenyl aldehydes in high yield. researchgate.netpublish.csiro.au When a methyl group is present at C5, both carbon-carbon bonds to the carbonyl group are broken, resulting in a mixture of cyclobutyl aldehydes and ketenes. researchgate.netpublish.csiro.au

The synthesis of γ-lactones from this compound can be achieved through a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the cyclobutanone ring to a lactone. The Baeyer-Villiger oxidation of various bicyclic cyclobutanones, including bicyclo[3.2.0]heptan-6-one derivatives, has been shown to produce the corresponding γ-lactones. rsc.org This transformation is a key step in the synthesis of various natural products and biologically active molecules.

Starting MaterialReagents and ConditionsProduct(s)YieldReference
Substituted bicyclo[3.2.0]heptan-2-onesIrradiation (light > 295 nm)Cyclobutenyl aldehydes or Cyclobutyl aldehydes and ketenes>90% (combined) researchgate.netpublish.csiro.au
7-exo-halogeno-7-endo-methylbicyclo[3.2.0]heptan-6-onesBaeyer-Villiger oxidation, dehydrohalogenationα-methylene-γ-lactones- rsc.org

Derivatization to Oxobicyclo[3.2.0]heptane Analogues

The bicyclo[3.2.0]heptane framework can be further functionalized to introduce additional carbonyl groups, leading to the formation of oxobicyclo[3.2.0]heptane analogues. These derivatives are of interest as intermediates in the synthesis of more complex molecules. A versatile method to access these structures involves the conversion of bicyclo[3.2.0]heptane lactone products. nih.govrsc.org These lactones, which can be synthesized from bicyclo[1.1.1]pentane carboxylic acids, can be transformed into various substituted oxobicyclo[3.2.0]heptane derivatives, showcasing the synthetic utility of the bicyclo[3.2.0]heptane scaffold. nih.govrsc.org

Synthesis of Heterobicyclo[3.2.0]heptane Derivatives

The introduction of heteroatoms into the bicyclo[3.2.0]heptane skeleton leads to a diverse range of heterocyclic compounds with potential biological activities.

Advanced Materials and Specialty Chemicals Development

The unique structural and reactive properties of the bicyclo[3.2.0]heptane core are being leveraged in the development of advanced materials, particularly those that respond to mechanical stimuli.

Integration into Mechanophores for Stress-Responsive Materials

A significant application of the bicyclo[3.2.0]heptane framework is its use as a mechanophore—a chemical moiety that responds to mechanical stress in a specific and controlled manner. When incorporated into a polymer backbone, the bicyclo[3.2.0]heptane (BCH) unit can undergo a force-induced retro [2+2] cycloaddition. nih.govnih.gov This ring-opening reaction is a non-scissile event, meaning it does not break the main polymer chain, which is a desirable characteristic for creating durable, stress-responsive materials. nih.govacs.org

The mechanical activation of the BCH mechanophore generates reactive bis-enone functionalities. nih.govnih.gov This transformation results in a significant local elongation of the polymer chain, which can help to dissipate stress and prevent catastrophic material failure. nih.govnih.gov The newly formed bis-enones are capable of participating in conjugate addition reactions under mild conditions, opening avenues for self-healing materials where constructive bond formation can occur in regions of high stress. nih.gov

A key feature of this system is its reversibility. The ring-opened bis-enone form can revert to the original bicyclo[3.2.0]heptane structure upon exposure to visible light. nih.govnih.gov This photochemical cyclization provides a switchable system where mechanical force can induce a chemical change, and light can be used to reverse it, offering a platform for materials with tunable properties. nih.gov

StimulusTransformationResultPotential Application
Mechanical ForceRetro [2+2] cycloaddition (ring-opening)Generation of reactive bis-enones, local polymer elongationStress-responsive and self-healing materials
Visible Light[2+2] cycloaddition (ring-closing)Regeneration of the bicyclo[3.2.0]heptane mechanophoreReversible, switchable materials

Biocatalytic Transformations of Bicyclo 3.2.0 Heptan 2 One Analogues

Bioreduction by Microorganisms

The microbial reduction of bicyclo[3.2.0]heptan-2-one analogues is a key strategy for the production of chiral alcohols. A variety of microorganisms, including yeasts and fungi, have been screened for their ability to perform these stereoselective reductions.

Yeast, particularly baker's yeast (Saccharomyces cerevisiae), is a widely used biocatalyst for the reduction of ketones due to its accessibility, low cost, and the presence of a variety of alcohol dehydrogenases. The bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one using Saccharomyces cerevisiae (Fermipan®) has been reported to yield a 2.2:1 mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols, with over 65% of the starting material being reduced nih.gov. This transformation is noted for being substrate non-specific but product enantioselective nih.gov.

Further studies have explored other yeast and fungi to improve the stereoselectivity of this reduction. For instance, Rhodotorula ruba C1768 provided a similar product distribution to baker's yeast but with a significantly higher yield of the diastereoisomeric 6-alcohols nih.gov. In contrast, the fungi Curvularia lunata C2100 and Mortierella ramanniana C2506 exclusively produced 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol in high yields nih.govrsc.org. The use of Mortierella ramanniana was particularly effective for the kinetic resolution of (rac)-bicyclo[3.2.0]hept-2-en-6-one, yielding the (+)-(1R,5S)-ketone with an enantiomeric excess (e.e.) of 84% and the 6-endo-(1S,5R,6S)-alcohol with an e.e. of 89% nih.gov.

Bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one by Various Eukaryotic Microorganisms
MicroorganismProduct(s)Key Findings
Saccharomyces cerevisiae (Fermipan®)(6S)-endo- and (6S)-exo-alcohols (2.2:1 ratio)>65% reduction; Substrate non-specific, product enantioselective nih.gov
Rhodotorula ruba C1768(6S)-endo- and (6S)-exo-alcoholsSignificantly higher yield compared to S. cerevisiae nih.gov
Curvularia lunata C21006-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-olHigh yield of exclusively the endo-alcohol nih.govrsc.org
Mortierella ramanniana C25066-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-olHigh yield of exclusively the endo-alcohol; Effective for kinetic resolution nih.govrsc.org

Enzyme-Catalyzed Biotransformations

The use of isolated enzymes offers greater control over selectivity and reaction conditions compared to whole-cell systems. Alcohol dehydrogenases are particularly relevant for the reduction of this compound analogues.

Several alcohol dehydrogenases (ADHs) have been investigated for the bioreduction of this compound analogues. These enzymes, which are dependent on cofactors such as NAD(H) or NADP(H), exhibit varying degrees of stereoselectivity. For example, horse liver alcohol dehydrogenase (HLADH) and Thermoanaerobium brockii alcohol dehydrogenase (TBADH) have been tested on (rac)-bicyclo[3.2.0]hept-2-en-6-one and its 7,7-dimethyl analogue nih.gov. TBADH demonstrated Re-facial selectivity with bulky bicyclic ketones like bicyclo[3.2.0]hept-2-en-6-one nih.gov.

Hydroxysteroid dehydrogenase (HSDH) has also been employed in the bioreduction of various substituted (rac)-bicyclo[3.2.0]hept-2-en-6-ones, both in a coupled-substrate system and in combination with yeast alcohol dehydrogenase (YADH) in a coupled-enzyme system for cofactor regeneration nih.gov.

Bioreduction of Substituted (rac)-bicyclo[3.2.0]hept-2-en-6-ones by Various Alcohol Dehydrogenases
EnzymeSubstrate(s)SystemKey Findings
Horse Liver Alcohol Dehydrogenase (HLADH)(rac)-bicyclo[3.2.0]hept-2-en-6-one, (rac)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-oneCoupled-substrate coenzyme recyclingTested for bioreduction with mixed outcomes nih.gov
Thermoanaerobium brockii Alcohol Dehydrogenase (TBADH)(rac)-bicyclo[3.2.0]hept-2-en-6-one, (rac)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-oneCoupled-substrate coenzyme recyclingExhibits Re-facial selectivity with bulky bicyclic ketones nih.gov
Hydroxysteroid Dehydrogenase (HSDH)Various substituted (rac)-bicyclo[3.2.0]hept-2-en-6-onesCoupled-substrate and coupled-enzyme systemsEffective in bioreduction, often used with cofactor regeneration systems nih.gov

Specific bacterial strains are also a source of enzymes for the transformation of this compound analogues. Acinetobacter calcoaceticus NCIMB 9871 is a notable example, as it contains cyclohexanol dehydrogenase (CHDH), which has a broad substrate range that includes bicyclic alcohols nih.gov. This strain has been used for the conversion of the corresponding alcohol of this compound into a lactone through a Baeyer-Villiger oxidation, a reaction catalyzed by a monooxygenase also present in the bacterium rsc.orgsemanticscholar.org. The biotransformation of endo-bicyclo[3.2.0]hept-2-en-6-ol by fractured cells of A. calcoaceticus resulted in the formation of regioisomeric lactones with complete conversion after one hour encyclopedia.pub.

Another relevant bacterium is Comamonas sp. NCIMB 9872 (formerly Pseudomonas sp. NCIB 9872), which produces cyclopentanol dehydrogenase (CPDH). This enzyme also exhibits a wide substrate range applicable to the biotransformation of bicyclic alcohols nih.gov. Furthermore, recombinant E. coli strains have been developed to express cyclohexanone monooxygenase (CHMO) for the Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one, achieving high yields of up to 92% ucl.ac.uk.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic strategies combine the high selectivity of biocatalysts with the versatility of chemical reactions to achieve efficient and stereoselective syntheses. In the context of this compound analogues, this often involves an enzymatic kinetic resolution followed by chemical transformations of the resulting enantiopure products.

An example is the kinetic resolution of racemic 3-azabicyclo[3.2.0]heptane derivatives using immobilized lipase (B570770) B from Candida antarctica (Novozym 435) nih.gov. This enzymatic step efficiently separates the enantiomers, which can then be used in subsequent chemical steps.

Coupled-enzyme systems are a cornerstone of chemoenzymatic strategies, particularly for managing cofactor regeneration. For instance, the biotransformation of endo-bicyclo[3.2.0]hept-2-en-6-ol into the corresponding lactones can be performed in vitro using a coupled system of Thermoanaerobium brockii dehydrogenase and Acinetobacter calcoaceticus monooxygenase, with in situ recycling of the NADPH/NADP+ cofactor rsc.org. Such systems are crucial for developing economically viable and sustainable synthetic routes. The development of chemoenzymatic routes to prostaglandins (B1171923) E2 and F2α has been a significant application, capitalizing on the production of diastereoisomeric (6S)-alcohols from the bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one by baker's yeast nih.gov.

Conclusion and Future Research Directions

Summary of Key Academic Contributions in Bicyclo[3.2.0]heptan-2-one Research

The this compound framework, a fused ring system comprising a cyclopentanone (B42830) and a cyclobutane (B1203170) ring, has been a subject of significant academic interest due to its prevalence in natural products and its utility as a versatile synthetic intermediate. rsc.orgbenthamdirect.com A cornerstone of research has been the development of synthetic methodologies to construct this strained bicyclic system. The most historically significant and widely adopted method is the [2+2] photocycloaddition between a 2-cyclopentenone and an alkene. arkat-usa.orgsci-hub.red This approach provides a direct and efficient route to the core structure, and variations of this reaction have been extensively studied to control stereochemistry and introduce diverse functionalities. publish.csiro.auresearchgate.net

A major academic contribution has been the demonstration of this compound derivatives as pivotal building blocks in the total synthesis of various cyclopentane-containing natural products. arkat-usa.org Through controlled and selective cleavage or rearrangement of the cyclobutane ring, chemists have unlocked pathways to complex molecular targets. Key examples include:

Baeyer-Villiger Oxidation: This reaction transforms the bicyclic ketone into isomeric lactones, which serve as precursors to jasmonoids and prostanoids, a class of biologically important lipids. arkat-usa.org

Ring-Opening and Functionalization: Selective manipulation of the scaffold has enabled the synthesis of the antitumor agent sarkomycin (B75957) and the Japanese hop constituent, hop ether. arkat-usa.orgarkat-usa.org

Furthermore, the bicyclo[3.2.0]heptane skeleton, particularly unsaturated variants like bicyclo[3.2.0]hept-2-en-6-one, has become a standard model substrate in the field of biocatalysis. Research in this area has made substantial contributions to understanding and applying redox enzymes. Seminal studies involving whole-cell preparations of fungi and yeasts (such as Curvularia lunata, Mortierella ramanniana, and baker's yeast) demonstrated the enantioselective reduction of the ketone to optically active alcohols. nih.govrsc.org These chiral alcohols are highly valuable intermediates for the enantioselective synthesis of prostaglandins (B1171923) like PGE2 and PGF2α. rsc.org Similarly, the compound has been instrumental in studying the regio- and enantioselectivity of Baeyer-Villiger monooxygenases (BVMOs).

Research AreaKey ContributionSignificanceRepresentative Compounds
Synthetic Methodology Development of the intermolecular [2+2] photocycloaddition.Provides a direct and efficient route to the core bicyclo[3.2.0]heptane skeleton.2-Cyclopenten-1-one (B42074), Vinyl acetate (B1210297)
Natural Product Synthesis Use as a versatile intermediate via ring expansion/cleavage.Enabled the total synthesis of complex natural products.Prostaglandins, Jasmonoids, Sarkomycin
Biocatalysis Model substrate for enzymatic reductions and oxidations.Advanced the use of enzymes (ADHs, BVMOs) for producing chiral synthons.Bicyclo[3.2.0]hept-2-en-6-one

Emerging Research Trends and Challenges

While photochemical methods remain important, current research is focused on developing novel catalytic strategies that offer greater control, efficiency, and access to previously inaccessible derivatives. A significant trend is the use of transition metal catalysis. For instance, a palladium-catalyzed cascade reaction involving C(sp³)–H activation and C–C cleavage has been developed to diastereoselectively synthesize bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane precursors. rsc.orgrsc.org This approach showcases a move towards creating complex bicyclic systems through intricate, programmed bond formations.

Another major emerging area is the application of organophotoredox catalysis to the classic [2+2] cycloaddition. mdpi.com This strategy uses visible light and an organic dye (e.g., Eosin Y) to mediate the reaction, offering a more sustainable and controlled alternative to high-energy UV irradiation. mdpi.comunimi.it This has enabled the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes. A primary challenge in this field is achieving high enantioselectivity. To this end, researchers are employing chiral auxiliaries, such as Evans oxazolidinones, bound to the substrate to direct the stereochemical outcome of the photocycloaddition. mdpi.com

The challenges associated with these emerging trends are multifaceted.

Stereocontrol: Achieving predictable and high levels of both diastereoselectivity and enantioselectivity in these complex transformations remains a significant hurdle, often requiring extensive optimization of catalysts, ligands, and reaction conditions. rsc.orgmdpi.com

Substrate Scope: Expanding the range of substrates that can participate in these new catalytic cycles is crucial for enhancing the synthetic utility of the methods.

Mechanistic Understanding: A deeper computational and experimental understanding of the reaction mechanisms, particularly for multi-step cascade reactions and photoredox cycles, is needed to facilitate rational catalyst design and reaction improvement. mdpi.com

A novel and rapidly developing trend is the incorporation of related bicyclic scaffolds into DNA-encoded libraries (DELT) for drug discovery. rsc.org The synthesis of complex, sp³-rich 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on DNA tags via visible light-mediated energy transfer catalysis highlights a push towards using this unique chemical space for identifying new bioactive molecules. rsc.orgnih.gov

TrendMethodologyKey FeatureChallenge
Transition Metal Catalysis Palladium-catalyzed C–H activation cascade.Diastereoselective synthesis of bicyclo[3.2.0]heptane lactones.Catalyst optimization, expanding substrate scope.
Photoredox Catalysis Organophotoredox-catalyzed [2+2] cycloaddition.Use of visible light, stereoselective synthesis of complex heptanes.Achieving high enantioselectivity.
Asymmetric Synthesis Use of chiral auxiliaries (e.g., oxazolidinones).Induction of enantioselectivity in photocycloadditions.Generality and removal of the auxiliary.
Medicinal Chemistry Synthesis on DNA-Encoded Libraries.Accessing novel, sp³-rich chemical space for drug discovery.Compatibility of reactions with the DNA tag.

Potential Avenues for Future Academic and Synthetic Investigations

The unique structural and stereochemical features of the this compound scaffold ensure that it will remain a fertile ground for future research. One promising avenue is the continued development of novel catalytic systems for its synthesis. This includes exploring the use of earth-abundant metals as catalysts and designing more sophisticated chiral ligands and organocatalysts to address the persistent challenge of enantioselectivity in [2+2] cycloadditions and other cascade reactions. taltech.ee

The inherent ring strain of the cyclobutane moiety within the this compound system makes it an ideal platform for exploring novel chemical transformations. Future investigations could focus on discovering new types of ring-opening, ring-expansion, and rearrangement reactions. nih.govacs.org For example, acid-catalyzed two-carbon ring expansions have been shown to convert bicyclo[3.2.0]heptanone derivatives into cycloheptenones, and further exploration of these reactions could yield efficient pathways to seven-membered rings and other complex carbocyclic frameworks. researchgate.net Tandem reactions, such as the alkoxy-Cope rearrangement combined with transannular ring closure, could be expanded to create polycyclic systems like angular triquinanes from functionalized bicyclo[3.2.0]heptenone precursors. nih.gov

The intersection of biocatalysis and this compound chemistry presents another significant opportunity. While foundational work has been done with naturally occurring enzymes, future efforts could involve enzyme engineering and directed evolution to create biocatalysts with enhanced selectivity, broader substrate scope, or entirely new reactivities towards this scaffold. The development of artificial, closed-loop biocatalytic cascades for producing valuable chiral molecules from bicyclic ketones is a key goal. nih.gov

Finally, building on the initial forays into DNA-encoded libraries, a major future direction will be the systematic exploration of the bicyclo[3.2.0]heptane chemical space in medicinal chemistry. Its rigid, three-dimensional structure is an attractive feature for designing ligands that can bind to protein targets with high affinity and selectivity. rsc.org Future work will likely involve the creation of diverse libraries of functionalized bicyclo[3.2.0]heptan-2-ones for screening against a wide range of biological targets, potentially leading to the discovery of new therapeutic agents.

Q & A

Basic: What are the standard methods for synthesizing bicyclo[3.2.0]heptan-2-one, and how can its purity be validated?

Answer:
Synthesis typically involves ketene-mediated cycloaddition reactions. For example, dichloroketene reacts with substituted cyclopentenes to form this compound derivatives, followed by zinc/acetic acid reduction . Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with nuclear magnetic resonance (NMR) to confirm structural integrity. Mass spectrometry (MS) should match the molecular ion peak at m/z 124 (C₈H₁₂O) . For new derivatives, elemental analysis (C, H, O) and high-resolution MS are essential .

Basic: How should this compound derivatives be characterized using spectroscopic techniques?

Answer:

  • NMR : Assignments rely on deuterated analogs (e.g., [3,3-²H₂]- or [6,7-²H₂]-bicyclo[3.2.0]heptan-2-one) to resolve overlapping signals. Key ¹H-NMR peaks include bridgehead protons (δ ~2.5–3.5 ppm) and ketone-adjacent carbons (¹³C-NMR δ ~210 ppm) .
  • MS : Fragmentation patterns should align with bicyclic strain-induced cleavages, such as retro-Diels-Alder pathways .
  • IR : Confirm the ketone carbonyl stretch (~1700–1750 cm⁻¹) .

Advanced: How do reaction conditions influence the photochemical behavior of this compound?

Answer:
Irradiation in methanol generates aldehyde (17) and acetal (18) via Norrish Type I cleavage and subsequent trapping. The absence of ester byproducts (unlike other bicyclic ketones) suggests solvent-dependent stabilization of intermediates. GC analysis (3% Carbowax column, 109°C) is critical for tracking product ratios . Advanced studies should compare solvent polarity effects (e.g., CCl₄ vs. methanol) and use time-resolved spectroscopy to probe transient intermediates .

Advanced: How can isotopic labeling resolve contradictions in this compound’s spectral data?

Answer:
Deuterated derivatives (e.g., [6,6-²H₂]) simplify ¹³C-NMR assignments by eliminating splitting from adjacent protons. For example, comparing [3,3-²H₂] and [7,7-²H₂] isotopomers distinguishes bridgehead vs. exocyclic carbons. This method clarified ambiguities in the parent compound’s ¹H-NMR spectrum, where overlapping signals at δ 1.8–2.2 ppm were misassigned in early studies .

Advanced: What analytical strategies differentiate this compound from structurally similar microbial volatiles?

Answer:
In fungal studies (e.g., Aspergillus flavus), headspace solid-phase microextraction (HS-SPME) coupled with GC-MS identifies this compound among co-eluting ketones (e.g., 3-octanone). Quantification requires selective ion monitoring (SIM) for m/z 124 and retention index matching against synthetic standards. Statistical analysis (e.g., PCA) of volatile profiles can distinguish strain-specific biosynthesis pathways .

Basic: What are the best practices for reporting this compound synthesis in publications?

Answer:

  • Experimental Section : Detail reaction stoichiometry, solvent purity, and irradiation parameters (e.g., wavelength, duration). For reproducibility, include GC/HPLC conditions (column type, temperature gradient) .
  • Supporting Information : Provide raw spectral data (NMR, MS) and crystallographic files (if applicable). For known derivatives, cite prior syntheses; for novel compounds, include elemental analysis .

Advanced: How can computational modeling predict this compound’s reactivity in ring-opening reactions?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening pathways. Compare strain energy with bicyclo[2.2.1] analogs (e.g., norbornanone) to explain preferential cleavage at the [3.2.0] bridgehead. Validate predictions with kinetic isotope effects (KIEs) using deuterated substrates .

Basic: What precautions are necessary when handling this compound derivatives in the lab?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Safety : Use fume hoods due to volatility; avoid skin contact (irritant potential noted in bicyclo[2.2.1] analogs) .
  • Waste Disposal : Neutralize ketones with sodium bisulfite before aqueous disposal .

Advanced: Why do some this compound derivatives exhibit anomalous mass spectral fragmentation?

Answer:
Steric strain in the bicyclic framework promotes non-canonical fragmentation, such as bridgehead C-C bond cleavage. For example, 1,4,4-trimethyl derivatives (C₁₀H₁₆O) show a base peak at m/z 83 instead of the molecular ion. Compare with collision-induced dissociation (CID) MS/MS data to confirm mechanisms .

Advanced: How can this compound be used as a chiral building block in asymmetric synthesis?

Answer:
Enantioselective routes employ chiral auxiliaries (e.g., (1S,5S)-bicyclo[3.2.0]heptan-2-one) . Kinetic resolution via lipase-catalyzed acetylation or Sharpless epoxidation of exocyclic alkenes can yield >90% ee. Monitor enantiomeric excess (ee) by chiral GC or HPLC .

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